molecular formula C32H24Br2 B12338833 1,4-Bis(bromodiphenylmethyl)benzene CAS No. 205180-53-6

1,4-Bis(bromodiphenylmethyl)benzene

Cat. No.: B12338833
CAS No.: 205180-53-6
M. Wt: 568.3 g/mol
InChI Key: IZDNRYKJWZGODQ-UHFFFAOYSA-N
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Description

1,4-Bis(bromodiphenylmethyl)benzene is an organic compound with the molecular formula C32H24Br2 It is a derivative of benzene, where two bromodiphenylmethyl groups are attached to the 1 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(bromodiphenylmethyl)benzene typically involves the bromination of diphenylmethane derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromodiphenylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones .

Scientific Research Applications

1,4-Bis(bromodiphenylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(bromodiphenylmethyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, allowing the compound to react with nucleophiles and form various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(bromodiphenylmethyl)benzene is unique due to its specific substitution pattern and the presence of bromodiphenylmethyl groups.

Properties

CAS No.

205180-53-6

Molecular Formula

C32H24Br2

Molecular Weight

568.3 g/mol

IUPAC Name

1,4-bis[bromo(diphenyl)methyl]benzene

InChI

InChI=1S/C32H24Br2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H

InChI Key

IZDNRYKJWZGODQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)Br)Br

Origin of Product

United States

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